An In-depth Technical Guide to the Chemical Properties of Dihydromorphine and Dihydro-β-isomorphine
An In-depth Technical Guide to the Chemical Properties of Dihydromorphine and Dihydro-β-isomorphine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and pharmacological properties of two closely related semi-synthetic opioids: dihydromorphine and its stereoisomer, dihydro-β-isomorphine. This document is intended for researchers, scientists, and professionals involved in drug development and opioid research.
Introduction and Nomenclature
Dihydromorphine and dihydro-β-isomorphine are reduced derivatives of morphine and its stereoisomer, isomorphine. They belong to the morphinan class of opioids and are of significant interest in pharmacological research due to their potent analgesic properties.
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Dihydromorphine : A semi-synthetic opioid synthesized from morphine, where the 7,8-double bond has been reduced to a single bond. It is a potent agonist at the μ-opioid receptor and is used clinically for the treatment of pain.[1]
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Dihydro-β-isomorphine : The dihydro- derivative of β-isomorphine. β-isomorphine is a stereoisomer of morphine. Dihydro-β-isomorphine is primarily a research chemical, and its pharmacological profile is less extensively documented than that of dihydromorphine.
Chemical and Physical Properties
The fundamental chemical and physical properties of dihydromorphine and dihydro-β-isomorphine are summarized in the table below.
| Property | Dihydromorphine | Dihydro-β-isomorphine |
| IUPAC Name | (4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol | (4R,4aR,7aS,12bS)-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-5,9-diol[2] |
| Synonyms | Paramorfan, Paramorphan | Dihydro-beta-isomorphine[2] |
| CAS Number | 509-60-4 | 63729-84-0[2] |
| Molecular Formula | C₁₇H₂₁NO₃ | C₁₇H₂₁NO₃[2] |
| Molecular Weight | 287.35 g/mol | 287.35 g/mol [2] |
| Melting Point | 151-152 °C (as 1.1 hydrate) | Data not available |
| Solubility | Data not available | Data not available |
| pKa | Data not available | Data not available |
Pharmacological Properties
The table below summarizes the available receptor binding affinities (Ki) for dihydromorphine.
| Compound | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| Dihydromorphine | 2.5[1] | 137[1] | 223[1] |
| Dihydro-β-isomorphine | Data not available | Data not available | Data not available |
Opioid Receptor Signaling Pathways
Upon binding of an agonist like dihydromorphine, the opioid receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary pathway involves the activation of inhibitory G-proteins (Gi/o).
Activation of the Gi/o protein leads to the dissociation of its α and βγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate ion channels, such as opening G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release. Additionally, Gβγ subunits can activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.
Experimental Protocols
Synthesis
5.1.1. Synthesis of Dihydromorphine
A practical, high-yield synthesis of dihydromorphine can be achieved from tetrahydrothebaine.[4][5]
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Step 1: Demethylation of Tetrahydrothebaine. Tetrahydrothebaine is treated with 48% hydrobromic acid and heated to reflux. This cleaves the methyl ether at the 4-position.
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Step 2: Hydrolysis. The reaction mixture is then treated with a strong acid, such as hydrochloric acid, and heated. This hydrolyzes the enol ether and the methyl ether at the 6-position.
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Step 3: Neutralization and Crystallization. The reaction mixture is cooled and neutralized with a base, such as ammonium hydroxide, to a pH of 9-9.5 to precipitate dihydromorphine. The product is then collected by filtration, washed, and dried.
5.1.2. Proposed Synthesis of Dihydro-β-isomorphine
A potential route to dihydro-β-isomorphine involves the synthesis of isomorphine followed by reduction. Isomorphine can be synthesized from morphine via a Mitsunobu reaction, which inverts the stereochemistry at the C6 position.
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Step 1: Inversion of C6-OH of Morphine (Mitsunobu Reaction). Morphine is reacted with a carboxylic acid (e.g., benzoic acid), diethyl azodicarboxylate (DEAD), and triphenylphosphine (TPP). This results in the formation of the C6-ester of isomorphine with inverted stereochemistry.
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Step 2: Hydrolysis to Isomorphine. The resulting ester is then hydrolyzed with a base, such as aqueous potassium hydroxide, to yield isomorphine.
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Step 3: Reduction of Isomorphine. The 7,8-double bond of isomorphine is then reduced to a single bond, for example, through catalytic hydrogenation using a palladium catalyst, to yield dihydro-β-isomorphine.
Purification and Analysis
High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are common methods for the purification and analysis of dihydromorphine and its isomers.
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HPLC Method: An isocratic HPLC method using a reversed-phase C18 column with a mobile phase containing an aqueous acidic buffer, an ion-pair reagent (e.g., sodium dodecyl sulfate), and a miscible organic solvent (e.g., methanol or acetonitrile) can be used to separate dihydromorphine from related compounds like morphine.[6]
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GC-MS Method: For GC-MS analysis, the sample is typically derivatized to increase volatility. This can involve methoximation of ketone groups and propionylation of hydroxyl groups. The derivatized analytes are then separated on a capillary column and detected by mass spectrometry.[7]
Receptor Binding Assay
A competitive radioligand binding assay is used to determine the affinity (Ki) of the compounds for different opioid receptors.
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Materials: Cell membranes expressing the opioid receptor of interest (e.g., μ, δ, or κ), a radiolabeled ligand (e.g., [³H]DAMGO for MOR), the unlabeled test compound, and appropriate buffers.
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Procedure:
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The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
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The reaction is allowed to reach equilibrium.
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The mixture is rapidly filtered to separate the membrane-bound radioligand from the free radioligand.
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The amount of radioactivity on the filter is quantified using liquid scintillation counting.
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Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of test compound that inhibits 50% of radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the ability of an agonist to stimulate G-protein activation.
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Principle: In the presence of an agonist, the Gα subunit of the G-protein exchanges GDP for GTP. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used, and its incorporation into the Gα subunit is measured as an indicator of receptor activation.
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Procedure:
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Receptor-expressing membranes are incubated with the test compound, GDP, and [³⁵S]GTPγS.
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The reaction is terminated by rapid filtration.
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The amount of [³⁵S]GTPγS bound to the membranes is quantified by scintillation counting.
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Data Analysis: The results are used to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect produced by the agonist).
Conclusion
Dihydromorphine is a well-characterized potent opioid agonist with a clear pharmacological profile and established synthetic routes. Its stereoisomer, dihydro-β-isomorphine, represents an area where further research is needed to fully elucidate its pharmacological properties, particularly its receptor binding affinities. The experimental protocols and signaling pathway information provided in this guide offer a framework for the continued investigation of these and other novel opioid compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. Identification and synthesis of norhydromorphone, and determination of antinociceptive activities in the rat formalin test [pubmed.ncbi.nlm.nih.gov]
- 4. Biological synthesis of the analgesic hydromorphone, an intermediate in the metabolism of morphine, by Pseudomonas putida M10 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6589960B2 - Hydromorphone and hydrocodone compositions and methods for their synthesis - Google Patents [patents.google.com]
- 6. chemeo.com [chemeo.com]
- 7. researchgate.net [researchgate.net]
